molecular formula C14H8F3N3O2 B1613286 5-Nitro-3-(3-(trifluoromethyl)phenyl)-1H-indazole CAS No. 395099-31-7

5-Nitro-3-(3-(trifluoromethyl)phenyl)-1H-indazole

Cat. No. B1613286
CAS RN: 395099-31-7
M. Wt: 307.23 g/mol
InChI Key: SRAAXKYMNRBGKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trifluoromethylpyridines (TFMP) and its derivatives are widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

The synthesis of TFMP derivatives is an important area of research. For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a TFMP derivative, is used as a chemical intermediate for the synthesis of several crop-protection products .


Molecular Structure Analysis

The molecular structure of TFMP derivatives is characterized by the presence of a trifluoromethyl group and a pyridine moiety . The exact structure of “5-Nitro-3-(3-(trifluoromethyl)phenyl)-1H-indazole” could not be found in the search results.


Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are diverse and depend on the specific compound and reaction conditions . Detailed information on the chemical reactions of “5-Nitro-3-(3-(trifluoromethyl)phenyl)-1H-indazole” was not found in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are influenced by the presence of the trifluoromethyl group and the pyridine moiety . Specific physical and chemical properties of “5-Nitro-3-(3-(trifluoromethyl)phenyl)-1H-indazole” were not found in the search results.

Mechanism of Action

The mechanism of action of TFMP derivatives in biological systems is thought to be related to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The specific mechanism of action of “5-Nitro-3-(3-(trifluoromethyl)phenyl)-1H-indazole” is not available in the search results.

Safety and Hazards

The safety and hazards associated with TFMP derivatives would depend on the specific compound and its intended use . Information on the safety and hazards of “5-Nitro-3-(3-(trifluoromethyl)phenyl)-1H-indazole” was not found in the search results.

Future Directions

The future directions in the research and application of TFMP derivatives are expected to discover many novel applications . The future directions for “5-Nitro-3-(3-(trifluoromethyl)phenyl)-1H-indazole” could not be found in the search results.

properties

IUPAC Name

5-nitro-3-[3-(trifluoromethyl)phenyl]-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3N3O2/c15-14(16,17)9-3-1-2-8(6-9)13-11-7-10(20(21)22)4-5-12(11)18-19-13/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAAXKYMNRBGKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NNC3=C2C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626013
Record name 5-Nitro-3-[3-(trifluoromethyl)phenyl]-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-3-(3-(trifluoromethyl)phenyl)-1H-indazole

CAS RN

395099-31-7
Record name 5-Nitro-3-[3-(trifluoromethyl)phenyl]-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Nitro-3-(3-(trifluoromethyl)phenyl)-1H-indazole
Reactant of Route 2
Reactant of Route 2
5-Nitro-3-(3-(trifluoromethyl)phenyl)-1H-indazole
Reactant of Route 3
Reactant of Route 3
5-Nitro-3-(3-(trifluoromethyl)phenyl)-1H-indazole
Reactant of Route 4
Reactant of Route 4
5-Nitro-3-(3-(trifluoromethyl)phenyl)-1H-indazole
Reactant of Route 5
Reactant of Route 5
5-Nitro-3-(3-(trifluoromethyl)phenyl)-1H-indazole
Reactant of Route 6
Reactant of Route 6
5-Nitro-3-(3-(trifluoromethyl)phenyl)-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.